molecular formula C8H18ClNO B1610008 4-propoxypiperidine Hydrochloride CAS No. 903891-77-0

4-propoxypiperidine Hydrochloride

Cat. No.: B1610008
CAS No.: 903891-77-0
M. Wt: 179.69 g/mol
InChI Key: HOTKDJSUABUYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxypiperidine Hydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

4-Propoxypiperidine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

Preparation Methods

The synthesis of 4-Propoxypiperidine Hydrochloride typically involves the reaction of 4-piperidinol with propyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of an aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride .

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

4-Propoxypiperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride
  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products:

  • Oxidation: Ketones, carboxylic acids
  • Reduction: Alcohols
  • Substitution: Various substituted piperidines

Comparison with Similar Compounds

4-Propoxypiperidine Hydrochloride can be compared with other piperidine derivatives such as:

    4-Methoxypiperidine Hydrochloride: Similar in structure but with a methoxy group instead of a propoxy group.

    4-Ethoxypiperidine Hydrochloride: Contains an ethoxy group, making it slightly less bulky than the propoxy derivative.

    4-Butoxypiperidine Hydrochloride: Has a butoxy group, which is bulkier than the propoxy group.

Uniqueness: The propoxy group in this compound provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-propoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKDJSUABUYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467483
Record name 4-propoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903891-77-0
Record name 4-propoxypiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-propoxypiperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-propoxypiperidine Hydrochloride
Reactant of Route 3
Reactant of Route 3
4-propoxypiperidine Hydrochloride
Reactant of Route 4
Reactant of Route 4
4-propoxypiperidine Hydrochloride
Reactant of Route 5
Reactant of Route 5
4-propoxypiperidine Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-propoxypiperidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.